5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a thieno[2,3-d]pyrimidine derivative . Thieno[2,3-d]pyrimidines are an important class of chemical compounds with diverse biological activities . They have been reported to exhibit valuable pharmacological properties such as antiviral, antioxidant, and antimalarial activities .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines can undergo a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives . The specific reactions that “5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine” can undergo are not directly available from the search results.Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, including “5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine”, have been reported to possess a wide range of therapeutic properties. They have been proven to be effective drugs in various disease scenarios . They are remarkably effective compounds with respect to their biological and physiological functions such as:
Material Science
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their applications in material science . The “electron pairs” on sulfur in thiophene are significantly delocalized in the π electron system, making it extremely reactive like benzene derivative .
Mycobacterium Tuberculosis Inhibition
Thieno[3,2-d]pyrimidin-4-amines, including “5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine”, have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . This inhibition is especially important in the context of developing a drug combination targeting energy metabolism .
Synthesis and Characterization
The synthesis and characterization of novel thiophene moieties, including “5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine”, with wider therapeutic activity is a topic of interest for medicinal chemists . The aim is to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Future Directions
Mechanism of Action
Target of Action
The primary target of 5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) . This enzyme is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits the activity of Cyt-bd . The inhibition of this enzyme disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway in Mycobacterium tuberculosis . By inhibiting the Cyt-bd, the compound disrupts the electron transport chain, leading to a decrease in ATP production .
Result of Action
The inhibition of Cyt-bd leads to a decrease in ATP production, which is critical for the survival and proliferation of Mycobacterium tuberculosis . This results in the death of the bacteria, thereby exerting its antimicrobial effects .
Action Environment
The efficacy of the compound can be influenced by the expression levels of the Cyt-bd-encoding genes . For instance, the compound was found to be less potent against Mycobacterium tuberculosis H37Rv compared to N0145, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted Mycobacterium tuberculosis H37Rv strain .
properties
IUPAC Name |
5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-10-12(3)20-16-14(10)15(17-9-18-16)19-11(2)13-7-5-4-6-8-13/h4-9,11H,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXOOHLFFRERFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC(C)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.